CID 131856598
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6359-82-6 |
|---|---|
Molecular Formula |
C16H14N4NaO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
sodium 4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24); |
InChI Key |
JQVFPNQVPUYAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na] |
Other CAS No. |
6359-82-6 |
Pictograms |
Irritant |
Synonyms |
AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Acid Yellow 11
Conventional Synthesis Pathways
The primary industrial method for synthesizing Acid Yellow 11 involves the self-condensation of para-nitro-toluenesulfonic acid (PNTOSA) in an alkaline aqueous medium. guidechem.comgoogle.com
Para-nitro-toluenesulfonic acid (PNTOSA) and Sodium Hydroxide (B78521) Condensation for Acid Yellow 11
The synthesis of Acid Yellow 11 is famously achieved by heating 4-nitrotoluene-2-sulfonic acid (PNTOSA) with an aqueous solution of sodium hydroxide (NaOH). google.comgoogle.com This base-catalyzed self-condensation reaction transforms PNTOSA into the tetrasodium (B8768297) complex of the stilbeneazo(xy) dye. justia.com The process begins with p-nitrotoluenesulphonic acid warming in the presence of aqueous NaOH, which initially forms a crimson red solution of the dinitrostilbenedisulphonate. google.com Upon further heating, this intermediate converts to the final orange-yellow dye. google.com The reaction is typically allowed to proceed for a duration ranging from half an hour to several hours to ensure completion. guidechem.com
Optimization of Reaction Parameters for Uniform Hue Consistency in Acid Yellow 11 Synthesis
Producing Acid Yellow 11 with a consistent and uniform hue is critical for its industrial application. Variations in reaction conditions such as temperature, pH, and reaction time can lead to the formation of different yellow dyes or mixtures, affecting the final color tone. google.comquickcompany.in Therefore, strict control of these parameters is essential.
Temperature is a critical factor influencing both the reaction rate and the final product's hue. quickcompany.in The condensation reaction is typically conducted within a temperature range of 50°C to 90°C. guidechem.comjustia.com More specific protocols recommend a range between 65°C and 90°C to ensure a consistent color tone. google.comgoogle.com
In a typical batch process, the initial mixing of PNTOSA with a portion of the sodium hydroxide solution is exothermic. To manage the initial temperature rise, ice is often added to the reactor. google.comquickcompany.in After this initial phase, the temperature is stabilized, often between 58°C and 62°C, before the remaining NaOH is added. The reaction then proceeds at a slightly higher temperature, typically between 68°C and 70°C, where it is maintained until the reaction is complete. google.comquickcompany.in Both excessively high and low temperatures can result in deviations from the desired color tone, often due to incomplete reaction. quickcompany.in
| Parameter | Value | Source(s) |
| General Reaction Temperature | 50°C - 90°C | guidechem.comjustia.com |
| Optimized Temperature for Hue | 65°C - 90°C | google.comgoogle.com |
| Initial Stabilization Temperature | 58°C - 62°C | google.comquickcompany.in |
| Final Reaction Temperature | 68°C - 70°C | google.comquickcompany.in |
| Alternative Temperature | 60°C | google.com |
Control of pH is crucial throughout the synthesis process. The initial condensation reaction is carried out in a strongly alkaline environment, with a pH range of approximately 11 to 13, to facilitate the self-condensation of PNTOSA. google.comquickcompany.in
Upon completion of the condensation, the reaction mixture contains excess alkali. This excess base must be neutralized. Mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are added to adjust the pH. google.comguidechem.com For a consistent product, the final pH of the dye solution is typically brought to a range between 7.0 and 8.2. google.comquickcompany.in In some modified procedures, the final pH is specifically adjusted to 8. google.com
| Stage | pH Range | Reagent(s) | Source(s) |
| Condensation Reaction | 11 - 13 | Sodium Hydroxide | google.comquickcompany.in |
| Final Product Neutralization | 7.0 - 8.2 | Sulfuric Acid, Hydrochloric Acid | google.comquickcompany.in |
| Alternative Final pH | ~8.0 | Sulfuric Acid | google.com |
To ensure complete conversion and achieve a uniform hue, on-line spectrophotometric monitoring is employed to determine the precise endpoint of the reaction. google.com This analytical technique involves recording the UV-Vis absorption spectrum of the reaction mixture in the range of 200-800 nm. google.comgoogle.com
The reactant, PNTOSA, exhibits an absorbance peak at 278 nm, while the product, Acid Yellow 11, has its maximum absorbance at approximately 410 nm. google.comgoogle.com The reaction is monitored for the disappearance of the peak at 278 nm and the concurrent appearance and stabilization of the peak at 410 nm. google.com A complete reaction is indicated by the absence of the 278 nm peak, signifying the full consumption of the reactant. google.com This method allows for precise termination of the reaction, which can be done by adding cold water, preventing the formation of byproducts and ensuring a consistent color tone with a λmax between 416-419 nm. google.comquickcompany.in
Novel Synthesis Approaches and Modified Acid Yellow 11 Derivatives
While the PNTOSA and NaOH condensation is the standard, alternative methods and derivatizations have been developed to enhance the dye's properties, such as its solubility and dye-uptake rate.
One novel approach involves using the lithium salt of PNTOSA and carrying out the condensation in the presence of lithium hydroxide. guidechem.com This method can yield a highly concentrated, water-soluble paste dye. guidechem.com While lithium salts of such dyes show higher water solubility, they can also form unstable solutions that may gel or crystallize during storage. guidechem.com
Another area of development focuses on creating stable, concentrated liquid forms of Acid Yellow 11. One such process starts with the tetrasodium complex produced during conventional synthesis. This complex is suspended in a lower alkanol/water medium, such as methanol (B129727) or ethanol (B145695), and acidified with a strong inorganic acid to a pH below 2.5. justia.com The resulting free acid complex is then neutralized with an alkanolamine base to a pH above 6.3, forming a water-soluble alkanolamine complex of the dye. justia.com
Furthermore, modifications to the conventional synthesis can be made by introducing additives to improve performance. For instance, alkanolamines like diethanolamine (B148213) or triethanolamine (B1662121) can be added to the reaction mixture after the initial condensation period to produce a dye with a high dye-uptake rate. google.com
One-Step Condensation Processes for Acid Yellow 11
The industrial synthesis of Acid Yellow 11, also known as Direct Yellow 11, has traditionally been based on the self-condensation of 4-nitrotoluene-2-sulfonic acid (PNTOSA) in the presence of a concentrated alkali metal hydroxide solution, typically sodium hydroxide. justia.com This process yields the alkali metal complexes of the resulting stilbeneazo(xy) dye. justia.com
Historically, this has often been a two-step batch process where PNTOSA is initially mixed with a portion of the sodium hydroxide, leading to an exothermic reaction. google.com Ice is frequently added to control the temperature before the remainder of the alkali is introduced to complete the reaction. google.comquickcompany.in However, this traditional method can lead to inconsistencies in the final product's color tone, with the absorbance maximum (λmax) varying. google.com
To address these inconsistencies, a single-step condensation process has been developed. google.com This improved method, which can be run as either a batch or a continuous process, involves reacting an aqueous solution of PNTOSA with an aqueous solution of sodium hydroxide. google.com By carefully controlling process parameters, this one-step method yields a consistent color tone with a λmax between 416-419 nm. quickcompany.ingoogle.com The reaction is typically maintained at a temperature range of 68-70°C until the condensation is complete, resulting in a brown-red dye solution. google.comgoogle.com This refined process ensures a 100% conversion of PNTOSA. quickcompany.in
| Process Parameter | Traditional Batch Process | One-Step Process |
| Number of Steps | Two-step alkali addition | Single-step condensation |
| Temperature Control | Requires ice addition for control | Maintained at 68-70 °C |
| PNTOSA Conversion | May be incomplete | 100% quickcompany.in |
| Product Consistency | Variable λmax (410-421 nm) google.com | Consistent λmax (416-419 nm) quickcompany.ingoogle.com |
Synthesis of Metallized Acid Dyes (e.g., Fe(II) and Cu(II) Complexes) with Structural Analogs of Acid Yellow 11
Metallized dyes are created by forming coordination complexes between a dye molecule (acting as a ligand) and a metal ion. This process can enhance properties such as lightfastness and wash fastness. While direct metallization of Acid Yellow 11 is not the focus, the synthesis of iron (II) and copper (II) complexes with structurally analogous azo dyes provides a clear methodological framework. These analogs often feature azo groups (-N=N-) and functional groups capable of chelation, such as hydroxyl or carboxylic acid groups. orientjchem.orguobaghdad.edu.iq
The general procedure for synthesizing these metallized dyes involves two main stages: the synthesis of the azo dye ligand, followed by the complexation with the metal salt. samipubco.comsamipubco.com
Azo Dye Ligand Synthesis: The process typically starts with the diazotization of an aromatic amine. scielo.org.mx This involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. uobaghdad.edu.iqscielo.org.mx This reactive diazonium salt is then coupled with another aromatic compound, such as a phenol, naphthol, or pyrazolone (B3327878) derivative, in an alkaline solution to form the azo dye. uobaghdad.edu.iqsamipubco.comsamipubco.com
Metallization: The synthesized azo dye is dissolved in a suitable solvent, often an alcohol or a water-alcohol mixture. orientjchem.org An aqueous solution of the metal salt, such as ferrous sulfate (B86663) (FeSO₄·7H₂O) or copper sulfate (CuSO₄·5H₂O), is then added to the dye solution. samipubco.comscielo.org.mx The reaction mixture is heated, typically to temperatures between 65-100°C, for several hours to facilitate the formation of the metal-dye complex. samipubco.comscielo.org.mx The completion of the reaction can be monitored using techniques like thin-layer chromatography (TLC). samipubco.comscielo.org.mx Upon completion, the pH is often adjusted to precipitate the metallized dye, which is then filtered, washed, and dried. samipubco.comscielo.org.mx The resulting complexes are often in a 1:2 metal-to-ligand ratio. samipubco.comsamipubco.com
This methodology has been successfully applied to synthesize a variety of Fe(II) and Cu(II) complexes with azo dyes derived from substituted phenols, pyrazolones, and quinoline (B57606) derivatives, yielding dyes with various shades of yellow, brown, and grey. uobaghdad.edu.iqsamipubco.comscielo.org.mx
| Metal Ion | Typical Precursor Salt | Reaction pH | Reaction Temperature | Metal:Ligand Ratio |
| Iron (II) | Ferrous sulfate (FeSO₄·7H₂O) | ~6.5 scielo.org.mxscielo.org.mx | 65-100 °C samipubco.comscielo.org.mx | 1:2 samipubco.comsamipubco.com |
| Copper (II) | Copper sulfate (CuSO₄·5H₂O) | Alkaline samipubco.com | 65-70 °C samipubco.com | 1:2 samipubco.comsamipubco.com |
Continuous Flow Synthesis Methods for Acid Yellow 11
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced product consistency. nih.gov The synthesis of Acid Yellow 11 has been successfully adapted to a continuous flow process, providing a method for achieving a more consistent product quality. quickcompany.ingoogle.com
In a typical continuous flow setup for Acid Yellow 11 synthesis, two streams are used. google.com The first stream contains an aqueous solution of 4-nitrotoluene-2-sulfonic acid (PNTOSA) and a portion of the required sodium hydroxide. google.com The second stream contains the remaining sodium hydroxide solution. google.com These two solutions are pumped through a T-mixer, where they combine, initiating the condensation reaction. google.com
The reaction mixture then flows through a heated reaction tube, typically made of stainless steel (e.g., SS 316). quickcompany.ingoogle.com The temperature of the reaction tube is maintained at a specific setpoint, for example, 70°C. google.com The residence time—the average amount of time the reactants spend in the tube—is precisely controlled by the flow rate of the pumps. For this synthesis, residence times are generally in the range of 60 to 90 minutes. quickcompany.ingoogle.com This controlled environment ensures complete conversion of the PNTOSA and terminates the reaction, leading to a consistent color tone in the final dye. quickcompany.ingoogle.com
This method avoids the accumulation of large quantities of reactants and allows for tight control over reaction parameters, which is crucial for producing Acid Yellow 11 with a consistent λmax. quickcompany.in
| Parameter | Continuous Flow Process Details |
| Reactants | Stream 1: PNTOSA & NaOH (aq). Stream 2: NaOH (aq). google.com |
| Reactor Type | T-mixer followed by SS 316 tube (e.g., 1/16" diameter, 10m length). quickcompany.ingoogle.com |
| Reaction Temperature | Typically 70 °C. google.com |
| Residence Time | 60 - 90 minutes. quickcompany.ingoogle.com |
| Key Advantage | Consistent color tone and 100% PNTOSA conversion. quickcompany.in |
Advanced Spectroscopic and Chromatographic Characterization of Acid Yellow 11
Structural Elucidation and Purity Assessment of Acid Yellow 11
Raman Spectroscopy for Molecular Fingerprinting of Acid Yellow 11
Raman spectroscopy is a powerful vibrational spectroscopic technique widely employed for the molecular fingerprinting of organic compounds, including synthetic dyes. It provides a spectrum indicative of the chemical bonds present in a molecule based on their vibrational modes. rsc.org For Acid Yellow 11, Raman spectroscopy has been successfully utilized to identify characteristic and intense peaks, offering insights into its molecular structure. uniroma1.it
Research involving the characterization of "Giallo Luce Solido 2G," a powder highly likely to be Acid Yellow 11, has identified key Raman spectral features. uniroma1.itnih.gov For instance, medium-strong bands observed at 515 cm⁻¹ and 549 cm⁻¹ have been attributed to sulfone scissoring vibrations, while a peak at 1049 cm⁻¹ is indicative of the sulfonic substituent. uniroma1.it An intense peak at 1516 cm⁻¹ is characteristic of the pyrazole (B372694) group within the molecule. uniroma1.it The ability of Raman spectroscopy to detect weak infrared frequencies, such as stretching vibrations of nitro groups in azo pigments, further highlights its utility for compounds like Acid Yellow 11, which is an azo dye. alfa-chemistry.comresearchgate.net
The application of Raman spectroscopy has shown its potential for the non-invasive analysis of synthetic dyes, providing structural information about the dye molecules. uniroma1.it However, variations in spectra between powder and fiber samples, even when sharing the same name, suggest the possibility of different molecular structures or environmental influences on the vibrational modes. nih.gov
Table 1: Characteristic Raman Spectral Peaks of Acid Yellow 11
| Wavenumber (cm⁻¹) | Assignment/Indication | Reference |
| 515 (medium-strong) | Sulfone scissoring vibrations | uniroma1.it |
| 549 (medium-strong) | Sulfone scissoring vibrations | uniroma1.it |
| 1049 | Sulfonic substituent | uniroma1.it |
| 1516 (intense) | Pyrazole group | uniroma1.it |
Thin-Layer Chromatography (TLC) for Acid Yellow 11 Purity Evaluation
Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid analytical technique widely used for assessing the purity of compounds and monitoring reaction progress. ictsl.netchemcoplus.co.jpreading.ac.ukpearson.comlibretexts.org In TLC, a sample is applied to a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on an inert backing), and components are separated based on their differential affinities for the stationary phase and a mobile phase (solvent system) that moves up the plate by capillary action. reading.ac.ukpearson.comlibretexts.org
For purity evaluation, TLC enables analysts to identify the presence of contaminants by comparing the separation of a sample to that of a reference standard run simultaneously on the same plate. ictsl.netpearson.comwwjmrd.com The characteristic retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is crucial for identification and purity assessment. ictsl.netreading.ac.uklibretexts.org Ideal Rf values typically fall between 0.1 and 0.8 for effective separation. ictsl.net
While specific Rf values or optimized solvent systems for Acid Yellow 11 are not consistently reported in the literature snippets, the general principles of TLC are highly applicable to its purity evaluation. For acidic compounds like Acid Yellow 11, the addition of a small percentage of acidic modifiers (e.g., acetic or formic acid, 0.1-2.0%) to the mobile phase can improve spot resolution and prevent streaking. reading.ac.uksigmaaldrich.com Dyes, being colored, can often be visualized directly on the TLC plate, or by using UV light if they possess UV absorption properties. ictsl.netchemcoplus.co.jp Reproducibility of Rf values is influenced by various factors, including chamber saturation, solvent mixture composition, temperature, and layer thickness. ictsl.netlibretexts.org
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis of Acid Yellow 11 and its Derivatives
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify and characterize functional groups present in a chemical compound by measuring the absorption of infrared radiation at specific wavenumbers. uniroma1.itchemcoplus.co.jp The resulting infrared spectrum provides a unique "fingerprint" of the molecule's functional groups. chemcoplus.co.jp
Acid Yellow 11, with its molecular structure (C₁₆H₁₃N₄NaO₄S), contains several characteristic functional groups, including an azo group (-N=N-), a pyrazolone (B3327878) ring, a sulfonic acid group (-SO₃Na), and aromatic and aliphatic C-H bonds. cenmed.comnih.govalfa-chemistry.com While a detailed FTIR spectrum with specific peak assignments for Acid Yellow 11 was not explicitly detailed in the provided search results, FTIR has been utilized in studies involving Acid Yellow 11, particularly in characterizing adsorbents before and after dye adsorption, which indirectly confirms the presence of IR-active functional groups on the dye itself. nih.govdeswater.com
Based on the known structure of Acid Yellow 11 and general principles of FTIR spectroscopy for organic compounds, the following functional groups and their typical IR absorption ranges would be expected:
Table 2: Expected FTIR Absorption Ranges for Functional Groups in Acid Yellow 11
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (sulfonic acid) | 3500-2500 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (pyrazolone) | 1750-1650 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| N=N (azo) | ~1575-1475 (often weak) | Stretching |
| S=O (sulfonic acid) | 1350-1150 (asymmetric and symmetric stretching) | Stretching |
| C-N | 1350-1000 | Stretching |
Note: These are general ranges for typical functional groups. Specific peak positions can vary depending on the molecular environment and interactions.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Acid Yellow 11 Related Materials
X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. deswater.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce the arrangement of atoms, bond lengths, and crystallographic disorder within the material. deswater.com The resulting diffraction pattern, typically presented as a series of peaks representing X-ray intensity as a function of the 2θ angle, serves as a unique "fingerprint" for a given crystalline compound. researchgate.netcambridge.org
For organic compounds, XRD is invaluable for characterizing their solid-state forms, including polymorphs, which are different crystalline structures of the same chemical compound. deswater.comresearchgate.net These different forms can exhibit distinct physical and chemical properties. researchgate.net
While specific X-ray diffraction patterns or detailed crystal structures for Acid Yellow 11 were not found in the immediate search results, XRD remains a crucial tool for characterizing the crystallinity and solid-state properties of organic dyes. In the context of "Acid Yellow 11 related materials," XRD would be employed to:
Confirm the crystalline nature of Acid Yellow 11 samples.
Identify potential polymorphic forms if they exist for Acid Yellow 11.
Characterize the crystalline structure of any derivatives or co-crystals of Acid Yellow 11, providing information on unit cell parameters, space group, and molecular packing.
Assess the purity of crystalline samples by identifying diffraction peaks corresponding to impurities.
The absence of a specific XRD pattern for Acid Yellow 11 in the current literature highlights a potential area for future research to fully characterize its solid-state behavior.
Environmental Degradation and Remediation Studies of Acid Yellow 11
Advanced Oxidation Processes (AOPs) for Acid Yellow 11 Removal
Advanced Oxidation Processes (AOPs) are highly effective in degrading Acid Yellow 11 in wastewater, often achieving high removal efficiencies under optimized conditions. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize organic pollutants.
Ozonation (O3) and UV-Assisted Ozonation (O3/UV) for Acid Yellow 11 Decolorization and Degradation
Ozonation (O3) and ultraviolet (UV) assisted ozonation (O3/UV) have been demonstrated as potent methods for the decolorization and degradation of Acid Yellow 11. Studies indicate that ozonation alone can achieve remarkable decolorization efficiencies, often exceeding 99% within a short contact time. For instance, over 99% decolorization of Acid Yellow 11 was observed within the first 20 minutes of the ozonation process researchgate.nettandfonline.commdpi.com. While both methods are effective, the decolorization of Acid Yellow 11 by O3/UV was found to be slightly less efficient than the individual use of O3 in terms of chemical oxygen demand and color removal researchgate.nettandfonline.com. Despite its effectiveness, Acid Yellow 11 has shown greater resistance to advanced oxidation processes compared to certain other dyes researchgate.net.
The efficiency of Acid Yellow 11 degradation by ozonation is significantly influenced by operational parameters such as pH and initial dye concentration. Research has shown that an initial pH of 9 is optimal for achieving high decolorization rates, with over 99% decolorization achieved at this pH researchgate.nettandfonline.commdpi.com. Generally, increasing the pH above 7 proves more effective for the degradation of azo dyes bohrium.com. Regarding initial dye concentration, studies have reported over 99% decolorization for Acid Yellow 11 at a concentration of 100 µg/mL (or 100 mg/L in some contexts) within 20 minutes researchgate.nettandfonline.commdpi.com. Conversely, the highest color removal is typically observed at the lowest initial dye concentrations, as increasing the initial dye concentration tends to lower the degradation efficiency and necessitate longer treatment times to achieve complete color removal bohrium.comjwent.net.
Table 1: Optimized Parameters for Acid Yellow 11 Decolorization via Ozonation
| Parameter | Optimal Value | Decolorization Efficiency | Contact Time | Reference |
| pH | 9 | >99% | 20 min | researchgate.nettandfonline.commdpi.com |
| Initial Dye Concentration | 100 µg/mL | >99% | 20 min | researchgate.nettandfonline.commdpi.com |
Kinetic studies of Acid Yellow 11 decolorization by ozonation and related processes consistently indicate that the reaction follows pseudo-second-order kinetics researchgate.nettandfonline.comdeswater.com. This kinetic model suggests that the rate-limiting step in the decolorization process is often chemisorption or a reaction involving two species.
To understand the degradation pathways and ensure effective detoxification, the identification of intermediate and final degradation products of Acid Yellow 11 is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify the final degradation products of Acid Yellow 11 dye in wastewater researchgate.nettandfonline.com. Furthermore, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been utilized to identify the degradation intermediates, providing insights into the step-by-step breakdown of the dye molecule researchgate.nettandfonline.com. Based on the findings from these analytical techniques, a proposed degradation pathway for Acid Yellow 11 has been identified researchgate.net.
Photocatalytic Degradation of Acid Yellow 11
Photocatalytic degradation offers an alternative approach for the removal of Acid Yellow 11, leveraging light energy to drive chemical reactions.
Utilizing Nano-ZnO/Bentonite (B74815) under UV and Visible Light Irradiation for Acid Yellow 11
Nano-Zinc Oxide (ZnO) particles supported on bentonite (Nano-ZnO/Bentonite) have been developed as a composite photocatalyst for the degradation of Acid Yellow 11. This composite is typically prepared via the sol-gel method, utilizing zinc acetate (B1210297) and lithium hydroxide (B78521) as raw materials and bentonite as a support researchgate.net. Characterization studies have shown that approximately 5 nm hexagonal structure ZnO particles are uniformly loaded onto the bentonite surface researchgate.netsemanticscholar.org.
The photocatalytic performance of Nano-ZnO/Bentonite has been evaluated under both ultraviolet (UV) and visible light (VL) irradiation. Under UV irradiation, a removal efficiency of 90% for Acid Yellow 11 was achieved after 280 minutes when the mass ratio of ZnO to bentonite was 3:2 researchgate.net. Another study reported a 90% degradation of Acid Yellow 11 by Nano-ZnO/Bentonite under UV irradiation within 90 minutes ut.ac.ir. The photocatalytic efficiency was found to follow the order: Nano-ZnO/Bentonite-UV > Nano-ZnO/Bentonite-VL > ZnO-UV, indicating the superior performance of the bentonite-supported catalyst under UV light researchgate.net. The optimal ZnO content in the composite photocatalyst was determined to be 60%, as higher concentrations could lead to particle aggregation, reducing the quantum size effect and catalytic activity semanticscholar.org.
Table 2: Photocatalytic Degradation of Acid Yellow 11 using Nano-ZnO/Bentonite
| Catalyst System | Light Source | ZnO:Bentonite Ratio | Degradation Efficiency | Time (min) | Reference |
| Nano-ZnO/Bentonite | UV | 3:2 | 90% | 280 | researchgate.net |
| Nano-ZnO/Bentonite | UV | Not specified | 90% | 90 | ut.ac.ir |
| Nano-ZnO/Bentonite | Visible Light | Not specified | Lower than UV | - | researchgate.net |
Application of Modified Biochar as Photocatalysts for Acid Yellow 11 (e.g., Ozone-Modified Watermelon Peels)
Modified biochar, particularly that derived from agricultural waste like watermelon peels, has shown promise as a photocatalyst for the degradation of Acid Yellow 11. One method involves modifying watermelon peel biochar with ozone, ammonium (B1175870) hydroxide, and triethylenetetramine (B94423) deswater.comresearchgate.net. Ozonation is known to increase oxygen-containing functional groups such as hydroxyl (-OH) and carboxyl (-COOH) on the biochar surface, which can enhance its catalytic and adsorption properties frontiersin.org.
Studies have demonstrated that biochar prepared from watermelon peels and subsequently modified with ozone can achieve high removal efficiencies for AY11. For instance, modified watermelon peel biochars exhibited equilibrium adsorption capacities ranging from 76.94 to 462.18 mg/g at pH 1.0 after 180 minutes of contact time at room temperature. The removal percentages for AY11 dye were consistently found to be greater than 96% deswater.comresearchgate.netdeswater.com. The adsorption process was well-described by the Freundlich and Langmuir isotherm models, and the adsorption rate was primarily controlled by the pseudo-second-order kinetic model deswater.comresearchgate.netdeswater.com.
Role of Doped Titanium Dioxide in Acid Yellow 11 Degradation (e.g., V-Doped TiO2)
Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of organic pollutants due to its photostability, non-toxicity, and affordability researchgate.net. Doping TiO2 with various elements can enhance its photocatalytic activity by improving charge separation and extending light absorption to the visible spectrum. While the provided search results did not specifically detail V-doped TiO2 for Acid Yellow 11 degradation, the general principle of doped TiO2 enhancing photocatalysis is well-established for dye degradation mdpi.com. For instance, studies on other dyes have shown that doping can lead to improved degradation efficiencies researchgate.net.
Combined UV/TiO2 with Ultrasonic Procedures for Acid Yellow 11 Wastewater Treatment
The combination of UV/TiO2 photocatalysis with ultrasonic procedures offers a synergistic approach for the degradation of azo dyes like Acid Yellow 11. This combined advanced oxidation process (AOP) leverages the advantages of both methods. UV/TiO2 generates highly reactive hydroxyl radicals (•OH) upon UV irradiation, which are potent oxidizing agents for dye molecules researchgate.netpsu.edu. Ultrasonic waves, through cavitation, can enhance mass transfer, increase the surface area of the catalyst, and generate additional reactive species, thereby accelerating the degradation process researchgate.netmdpi.com.
Research, although specifically mentioning Acid Yellow 17, indicates that the combination of UV/TiO2 and ultrasonic procedures results in a significant additive effect for azo dye wastewater degradation researchgate.netpsu.eduscientific.net. Experiments showed that under 13-watt UV irradiation and 10-watt ultrasound, there was a notable improvement in removal efficiency compared to individual treatments researchgate.netpsu.eduscientific.net. Analysis of catalyst properties indicated no evident changes in the appearance of the TiO2 crystal, but the specific surface area was increased by approximately 53% with the combined ultrasonic procedure researchgate.netscientific.net. The addition of iron ions (Fe(II) and Fe(III)) also significantly affected the degradation rate, with Fe(III) showing superior treatment efficiency researchgate.netpsu.eduscientific.net.
Electrocoagulation for Acid Yellow 11 Dye Removal from Aqueous Solutions
Electrocoagulation is an electrochemical method used for dye removal from aqueous solutions, including Acid Yellow 11. This process involves the generation of coagulants in situ by dissolving sacrificial anodes (e.g., iron or aluminum) into the wastewater. These coagulants then destabilize dye particles, leading to their aggregation and subsequent removal by sedimentation or flotation.
Studies on Acid Yellow 11 removal by electrocoagulation have demonstrated decolorization efficiencies ranging from 87.05% to 92.19% at pH 9, with increasing current density from 18.69 A/m² to 31.15 A/m² . Ferric sulfate (B86663) was found to be most effective as a coagulant at pH 7, achieving over 90% removal .
Sono-Chemical Degradation Mechanisms of Acid Yellow 11
Sono-chemical degradation involves the use of ultrasound to induce cavitation in aqueous solutions, leading to the formation and collapse of microbubbles. This phenomenon generates extreme local conditions (high temperatures and pressures) and produces highly reactive species, primarily hydroxyl radicals (•OH), which are responsible for the degradation of organic pollutants like Acid Yellow 11 mdpi.com.
While specific details for Acid Yellow 11's sono-chemical degradation mechanisms were not extensively detailed in the provided search results, general principles of sono-chemical degradation of azo dyes apply. For instance, the sonolytic degradation of other azo dyes, such as Martius Yellow, proceeds via hydroxylation of the aryl ring and C-N bond cleavage of the chromophoric ring, primarily through •OH radical attack capes.gov.br. The degradation typically occurs at the bubble/solution interface, and while effective for initial degradation, mineralization can be slow due to the high water solubility of intermediate products capes.gov.br. Ozonation, sometimes assisted by UV, has also been studied for Acid Yellow 11 degradation, achieving over 99% decolorization within 20 minutes at 100 µg/mL AY-11 dye concentration and pH 9, following pseudo-second-order kinetics tandfonline.comresearchgate.netmdpi.com.
Adsorption-Based Removal Strategies for Acid Yellow 11
Adsorption is a widely preferred method for dye removal due to its effectiveness, simplicity, and relatively low cost compared to other wastewater treatment techniques researchgate.netnih.gov. This method involves the accumulation of dye molecules onto the surface of a solid adsorbent material.
Modified Biochar Adsorption of Acid Yellow 11 (e.g., Watermelon Peels, Pisum Sativum Peels Derived Biochar)
Modified biochar derived from agricultural waste has emerged as a promising adsorbent for Acid Yellow 11. The modification process enhances the surface properties of the biochar, such as porosity and functional group density, thereby increasing its adsorption capacity frontiersin.org.
Watermelon Peels Derived Biochar: Biochar prepared from watermelon peels, especially when modified with ozone, ammonium hydroxide, and triethylenetetramine, has been extensively studied for AY11 adsorption deswater.comresearchgate.netfrontiersin.orgdeswater.com. This modification introduces nitrogen-containing functional groups, which are crucial for enhancing the adsorption efficiency of anionic dyes like AY11 deswater.com.
Key findings for watermelon peel-derived biochar:
Adsorption Capacity: Equilibrium adsorption capacities (qₑ) ranged from 76.94 to 462.18 mg/g deswater.comresearchgate.netdeswater.com.
Removal Efficiency: Over 96% removal of AY11 dye was achieved deswater.comresearchgate.netdeswater.com.
Optimal pH: Adsorption was most effective at pH 1.0 deswater.comresearchgate.net.
Contact Time: Optimal contact time was typically 180 minutes deswater.comresearchgate.net.
Isotherm Models: Freundlich and Langmuir isotherm models provided the best fit for the adsorption process deswater.comresearchgate.netdeswater.com.
Kinetic Models: The adsorption rate was primarily controlled by the pseudo-second-order model deswater.comresearchgate.netdeswater.com.
Table 1: Adsorption Performance of Modified Watermelon Peel Biochar for Acid Yellow 11
| Adsorbent Type | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time (min) | Isotherm Model Fit | Kinetic Model Fit |
| Modified Watermelon Peel Biochar | 76.94 - 462.18 deswater.comresearchgate.netdeswater.com | >96 deswater.comresearchgate.netdeswater.com | 1.0 deswater.comresearchgate.net | 180 deswater.comresearchgate.net | Freundlich, Langmuir deswater.comresearchgate.netdeswater.com | Pseudo-second-order deswater.comresearchgate.netdeswater.com |
Pisum Sativum Peels Derived Biochar: Activated carbon derived from Pisum sativum (pea) peels has also been investigated as an adsorbent for Acid Yellow 11. This material, often referred to as Pea Peels-Activated Carbon (PPAC), is typically prepared through wet impregnation with ZnCl₂ and subsequent heating dntb.gov.uaresearchgate.net.
Key findings for Pisum sativum peels-derived biochar:
Optimal pH: An optimum pH of 2 was found for AY11 dye elimination nih.govresearchgate.net.
Highest Removal Percentage: A removal percentage of 99.10% was achieved with an initial AY11 dye concentration of 100 mg/L and a 1.0 g/L dose of PPAC nih.govresearchgate.net.
Highest Adsorption Capacity (Qₘ): The maximum adsorption capacity of PPAC was 515.46 mg/g nih.govresearchgate.net.
Isotherm Models: Freundlich, Halsey, Langmuir, Tempkin, and Gineralize isotherm models were used, with Freundlich often providing the best fit researchgate.net.
Kinetic Models: The pseudo-second-order model showed a strong correlation (R² > 0.99) and was primarily responsible for controlling the adsorption rate nih.govresearchgate.net.
Mechanism: Anions are typically absorbed due to attractive electrostatic forces created by an increase in positively charged areas at acidic pH levels researchgate.net. The regenerated PPAC demonstrated reusability over multiple adsorption/desorption cycles researchgate.net.
Table 2: Adsorption Performance of Pisum Sativum Peels Derived Activated Carbon for Acid Yellow 11
| Adsorbent Type | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | Isotherm Model Fit | Kinetic Model Fit |
| Pea Peels-Activated Carbon (PPAC) | 515.46 nih.govresearchgate.net | 99.10 nih.govresearchgate.net | 2 nih.govresearchgate.net | 100 nih.govresearchgate.net | 1.0 nih.govresearchgate.net | Freundlich researchgate.net | Pseudo-second-order nih.govresearchgate.net |
Comparison of Acid Yellow 11 Adsorption with Other Adsorbent Materials
Various biochar materials have been developed and tested for their efficacy in adsorbing Acid Yellow 11. Pea Peels-Activated Carbon (PPAC) has shown a high maximum adsorption capacity of 515.46 mg/g researchgate.netnih.govnih.gov. Mandarin Biochar-TETA (MBT) also demonstrated a substantial capacity of 384.62 mg/g nih.gov. Modified biochar derived from watermelon peels exhibited adsorption capacities ranging between 76.94 and 462.18 mg/g researchgate.net. These figures highlight the potential of these biochar-based materials as effective adsorbents for AY11 removal.
Enzymatic Bioremediation Approaches for Acid Yellow 11
Enzymatic bioremediation offers an environmentally friendly and often more effective approach to degrading complex dye molecules compared to traditional physicochemical methods nih.govmdpi.com. Enzymes, acting as biocatalysts, can break down dye molecules into less harmful or non-toxic forms nih.govmdpi.com.
Horseradish Peroxidase (HRP) Immobilization for Acid Yellow 11 Decolorization
Horseradish peroxidase (HRP) is an enzyme that has been successfully utilized for the decolorization of Acid Yellow 11. To enhance its stability, functionality, and reusability in wastewater treatment, HRP has been immobilized using techniques such as Na-alginate entrapment and glutaraldehyde (B144438) crosslinking prior to alginate entrapment researchgate.netyildiz.edu.trnih.gov.
Optimal Conditions : Free, entrapped, and crosslinked-entrapped HRPs were compared, indicating an optimum temperature of 25 °C and a pH range of 4.0–5.0 for their activity researchgate.netyildiz.edu.trnih.gov.
Decolorization Efficiency : Crosslinked-entrapped HRP achieved a total decolorization of over 99% for Acid Yellow 11 researchgate.netyildiz.edu.trnih.gov.
Thermal Stability : Immobilization significantly improved the thermal resistance of HRP. While the free enzyme exhibited zero residual activity after 250 minutes, the immobilized enzymes maintained more than 50% of their activity for 5 hours at 60 °C researchgate.netnih.gov.
Storage Stability : The storage stability was also greatly enhanced. Free HRP lost its activity within 35 days, whereas entrapped and crosslinked-entrapped HRPs retained 87% and 92% residual activity, respectively, at the 60th day researchgate.netnih.gov.
Reusability : Reusability studies demonstrated that crosslinked-entrapped HRP could achieve 74% decolorization after 10 successive batches, highlighting its potential as an effective and reusable catalyst for industrial dye degradation researchgate.netyildiz.edu.trnih.gov.
Table 3: Performance of Immobilized Horseradish Peroxidase (HRP) for Acid Yellow 11 Decolorization
| Parameter | Free HRP | Immobilized HRP (Crosslinked-Entrapped) | Citation |
| Optimum Temperature | 25 °C | 25 °C | researchgate.netyildiz.edu.trnih.gov |
| Optimum pH | 4.0–5.0 | 4.0–5.0 | researchgate.netyildiz.edu.trnih.gov |
| Decolorization (%) | Not specified (implied lower) | >99% | researchgate.netyildiz.edu.trnih.gov |
| Thermal Resistance | Zero residual activity after 250 min | >50% activity for 5 h at 60 °C | researchgate.netnih.gov |
| Storage Stability | Activity ended in 35 days | 92% residual activity at 60th day | researchgate.netnih.gov |
| Reusability (Decolorization after 10 batches) | Not applicable (short-term stability) | 74% | researchgate.netyildiz.edu.trnih.gov |
Comparative Analysis of HRP Immobilization Methods for Acid Yellow 11 Degradation (e.g., Glutaraldehyde Crosslinking, Alginate Entrapment)
Horseradish peroxidase (HRP) has emerged as a promising biocatalyst for the degradation of Acid Yellow 11. To enhance its stability, functionality, and reusability in wastewater treatment, various immobilization techniques have been explored. Two prominent methods include Na-alginate entrapment and glutaraldehyde crosslinking, often employed prior to alginate entrapment.
Studies have comparatively analyzed these methods for their effectiveness in AY-11 degradation. In one such investigation, HRP characteristics were improved using both Na-alginate entrapment and glutaraldehyde crosslinking before alginate entrapment yildiz.edu.trresearchgate.netiwaponline.comnih.gov. The crosslinking prior to entrapment technique demonstrated superior results, yielding a higher immobilization efficiency (83%) compared to entrapment alone (67%) yildiz.edu.tr.
The effectiveness of these immobilization methods can be summarized as follows:
| Immobilization Method | Immobilization Yield (%) | Decolorization Efficiency for AY-11 (>99%) |
| Alginate Entrapment | 67 | Not explicitly stated as >99% for this method alone, but generally effective |
| Glutaraldehyde Crosslinking prior to Alginate Entrapment | 83 | >99% yildiz.edu.triwaponline.comnih.govresearcher.life |
Enhanced Enzyme Characteristics and Reusability in Acid Yellow 11 Treatment
Immobilization significantly enhances the characteristics and reusability of HRP, making it a more viable option for continuous Acid Yellow 11 treatment. Comparative activity assays of free, entrapped, and crosslinked-entrapped enzymes revealed optimal conditions at 25 °C and pH 4.0–5.0 yildiz.edu.trresearchgate.netiwaponline.comnih.gov.
Key enhancements observed in immobilized HRP include:
Thermal Stability: Free HRP exhibited short-term thermal resistance, losing all residual activity after 250 minutes. In contrast, immobilized enzymes, particularly those crosslinked and entrapped, retained over 50% of their activity for 5 hours at 60 °C yildiz.edu.trresearchgate.netiwaponline.comnih.govresearchgate.net.
Solvent Resistance: Immobilized HRP demonstrated resistance to various organic solvents, including methanol (B129727), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) yildiz.edu.trresearchgate.netiwaponline.comnih.govresearchgate.net.
Storage Stability: The storage stability of free HRP was limited to 35 days. However, entrapped and crosslinked-entrapped HRPs maintained 87% and 92% residual activity, respectively, after 60 days yildiz.edu.trresearchgate.netiwaponline.comnih.govresearchgate.net.
Reusability: A crucial advantage of immobilized enzymes is their reusability. Crosslinked-entrapped HRP achieved 74% decolorization of Acid Yellow 11 after 10 batches, highlighting its potential for repeated use in industrial applications yildiz.edu.trresearchgate.netiwaponline.comresearcher.liferesearchgate.net.
These improved characteristics underscore the effectiveness of immobilization in creating a robust and reusable biocatalyst for the efficient degradation of Acid Yellow 11 in industrial wastewater effluents yildiz.edu.trresearchgate.netiwaponline.comnih.gov.
Biodegradation of Acid Yellow 11 under Specific Environmental Conditions (e.g., Anaerobic Degradation)
Biodegradation plays a vital role in the environmental fate of azo dyes like Acid Yellow 11. Under anaerobic conditions, these dyes undergo reductive transformation of their azo groups (-N=N-), leading to decolorization and the formation of aromatic amines wur.nl. This initial anaerobic reduction is often a crucial step, as the resulting aromatic amines may then be further degraded under aerobic conditions for complete mineralization wur.nl.
Studies on the anaerobic biodegradation of Acid Yellow 11 have shown that it can be reduced by common mixed cultures nih.gov. The rate of reduction for azo dyes, including Acid Yellow 11, has been correlated with their reduction potential in cyclic voltammetric experiments nih.gov. For Acid Yellow 11, the reduction rate was reported as 0.0245 mol g dry cell weight⁻¹ h⁻¹ nih.gov. It is important to note that the reduction of these azo dyes does not occur under aeration conditions nih.gov. This highlights the necessity of anaerobic environments for the initial cleavage of the azo bond.
The biodegradability of water-soluble dyestuffs under anaerobic conditions has been extensively studied, with results indicating substantial biodegradation for many azo and diazo dyes epa.gov. The breakdown of dyestuffs in the environment is likely to be initiated under anaerobic conditions, leading to significant color removal epa.gov.
Comparative Analysis of Acid Yellow 11 Degradation Efficiencies Across Diverse Remediation Methodologies
The remediation of Acid Yellow 11 can be achieved through various methodologies, each with varying efficiencies. A comparative analysis reveals the strengths of different approaches:
Enzymatic Degradation (HRP): As discussed, immobilized HRP, particularly via glutaraldehyde crosslinking prior to alginate entrapment, has shown remarkable efficiency, achieving over 99% decolorization of Acid Yellow 11 yildiz.edu.triwaponline.comnih.govresearcher.life. This method offers advantages in terms of enzyme stability and reusability.
Ozonation: Ozonation has proven to be highly efficient for the decolorization of Acid Yellow 11. More than 99% decolorization was achieved within 20 minutes at a concentration of 100 µg/mL AY-11 dye and pH 9 mdpi.comresearchgate.netresearchgate.nettandfonline.com.
UV-assisted Ozonation (O₃/UV): While effective, the combined O₃/UV process was found to be slightly less efficient than ozonation alone in terms of chemical oxygen demand and color removal for Acid Yellow 11 mdpi.comresearchgate.netresearchgate.nettandfonline.com.
Photocatalytic Degradation: Photocatalytic processes using materials like nano-ZnO/Bentonite have also demonstrated significant degradation of Acid Yellow 11. For instance, a removal rate of 90% was achieved after 280 minutes under UV irradiation when the mass ratio of ZnO and Bentonite was 3:2 researchgate.net. The order of photocatalytic efficiency was observed as ZnO/Bentonite-UV > ZnO/Bentonite-VL > ZnO-UV researchgate.net.
Biological Treatment: Microbial biodegradation, particularly under anaerobic conditions, initiates the decolorization of azo dyes by cleaving the azo bond wur.nlnih.govepa.govhanyang.ac.kr. While effective for initial decolorization, complete mineralization often requires a subsequent aerobic phase wur.nl.
The following table summarizes the degradation efficiencies of various remediation methodologies for Acid Yellow 11:
| Remediation Methodology | Key Conditions | Decolorization/Degradation Efficiency | Timeframe | Citation |
| HRP (Crosslinked-entrapped) | pH 5.0, 30 °C, 0.3mM H₂O₂, 0.0033 mg/mL immobilized HRP | >99% decolorization | Not specified, but reusability over 10 batches yildiz.edu.tr | yildiz.edu.triwaponline.comnih.govresearcher.life |
| Ozonation (O₃) | 100 µg/mL AY-11, pH 9 | >99% decolorization | 20 minutes | mdpi.comresearchgate.netresearchgate.nettandfonline.com |
| Ozonation with UV (O₃/UV) | 100 µg/mL AY-11, pH 9 | Slightly less efficient than O₃ alone | 20 minutes | mdpi.comresearchgate.netresearchgate.nettandfonline.com |
| Photocatalytic (ZnO/Bentonite) under UV irradiation | ZnO:Bentonite ratio 3:2 | 90% removal | 280 minutes | researchgate.net |
| Anaerobic Biodegradation (Mixed Culture) | Anaerobic conditions | Decolorization (initial cleavage) | Varies, dependent on reduction potential nih.gov | nih.govepa.gov |
These findings demonstrate that a range of effective methods exist for the degradation of Acid Yellow 11, with enzymatic and advanced oxidation processes offering high decolorization efficiencies in relatively short timeframes.
Molecular Interaction Studies of Acid Yellow 11 with Biomolecules
Spectroscopic Investigations of Acid Yellow 11 Interaction with Bovine Serum Albumin (BSA)
Spectroscopic methods are instrumental in elucidating the binding dynamics between small molecules and proteins. Studies utilizing fluorescence spectroscopy, ultraviolet-visible (UV-Vis) spectrophotometry, and circular dichroism (CD) have collectively revealed that Acid Yellow 11 interacts with BSA primarily through the formation of a complex, which in turn induces structural alterations in the protein. iaea.orgresearchgate.net
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. Proteins like BSA exhibit intrinsic fluorescence, primarily due to the presence of tryptophan residues. nih.gov When Acid Yellow 11 is introduced to a BSA solution, a quenching, or decrease, of this intrinsic fluorescence is observed. iaea.orgresearchgate.net
UV-Vis absorption spectroscopy is a valuable tool for detecting the formation of a complex between a small molecule and a protein and for observing changes in the protein's structure. researchgate.netresearchgate.net The interaction between Acid Yellow 11 and BSA leads to changes in the UV-Vis absorption spectrum of BSA, which confirms that an interaction is occurring and provides clues about conformational changes. iaea.orgresearchgate.net The formation of the Acid Yellow 11-BSA complex alters the microenvironment of the protein's aromatic amino acid residues, resulting in shifts in the absorption spectrum. researchgate.net These spectral changes are indicative of modifications in the protein's tertiary structure upon binding with the dye. iaea.orgresearchgate.net
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins. nih.govwikipedia.orgcreative-biostructure.com The far-UV region (180-240 nm) of the CD spectrum provides information about the protein's secondary structure (e.g., α-helices, β-sheets), while the near-UV region (260-320 nm) reveals information about the tertiary structure by probing the environment of aromatic amino acid side chains. nih.govchiralabsxl.com
Studies on the Acid Yellow 11-BSA complex using CD spectroscopy have shown that the binding of the dye induces conformational changes in the protein. iaea.orgresearchgate.net The interaction affects the structure of BSA, indicating that the binding event is not passive but actively alters the protein's native conformation. This structural perturbation can have significant implications for the protein's biological function. iaea.org
Determination of Binding Mechanisms and Intermolecular Forces Between Acid Yellow 11 and Proteins
Understanding the thermodynamic parameters of the binding interaction between Acid Yellow 11 and proteins is essential for identifying the primary intermolecular forces at play. By measuring the binding at different temperatures, key thermodynamic data such as enthalpy change (ΔH) and entropy change (ΔS) can be calculated.
For the interaction between Acid Yellow 11 and BSA, the following thermodynamic parameters have been determined:
Enthalpy Change (ΔH): -21.94 kJ/mol iaea.orgresearchgate.net
Entropy Change (ΔS): 30.04 J/mol·K iaea.orgresearchgate.net
The negative value of ΔH indicates that the binding process is exothermic. The positive value of ΔS suggests that entropy increases during the formation of the complex. Based on the signs and magnitudes of these values, the primary driving force for the binding can be inferred. The combination of a negative ΔH and a positive ΔS strongly suggests that electrostatic attraction is the predominant intermolecular force responsible for the formation of the complex between Acid Yellow 11 and BSA. iaea.orgresearchgate.net
| Parameter | Value | Interpretation |
|---|---|---|
| Enthalpy Change (ΔH) | -21.94 kJ/mol | The binding process is exothermic. |
| Entropy Change (ΔS) | 30.04 J/mol·K | Entropy increases during complex formation. |
| Dominant Force | Electrostatic Attraction |
Non-Radiative Energy Transfer Studies and Binding Distance Calculation for Acid Yellow 11 (e.g., Förster Theory)
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances, typically in the 1-10 nm range. nih.govspiedigitallibrary.org
In the context of the Acid Yellow 11-BSA system, the intrinsic tryptophan residues of BSA can act as the energy donor, while Acid Yellow 11 can act as the energy acceptor. According to Förster's theory of non-radiative energy transfer, the distance between the donor and acceptor can be calculated if the energy transfer efficiency is known. nih.gov
Through the application of this theory, the binding distance (r) between Acid Yellow 11 and the inner tryptophan residue of BSA has been calculated.
| Parameter | Value | Description |
|---|---|---|
| Binding Distance (r) | 3.541 nm | The calculated distance between Acid Yellow 11 and the tryptophan residue within BSA. iaea.orgresearchgate.net |
This calculated distance provides a quantitative measure of the proximity of the bound dye to specific residues within the protein, further refining the molecular model of the Acid Yellow 11-BSA complex. iaea.org
Advanced Applications and Mechanistic Insights in Material Science and Dyeing Technology Involving Acid Yellow 11
Interaction Mechanisms of Acid Yellow Dyes with Textile Fibers (e.g., Nylon)
Acid dyes, including Acid Yellow 11, are typically applied in acidic dye baths, where they interact with fibers containing amide bonds, such as protein fibers (wool, silk) and synthetic polyamides (nylon), primarily through ionic bonds. mdpi.com In an acidic medium, the amino groups (-NH₂) present in these fibers become protonated, generating positively charged cationic sites (-NH₃⁺). mdpi.comscirp.orgwikipedia.org Concurrently, Acid Yellow 11, being an anionic dye, possesses negatively charged acidic groups, predominantly sulfonate groups (-SO₃⁻). mdpi.com The attraction between these oppositely charged sites forms strong ionic bonds, which are crucial for dye uptake and achieving reasonable fastness properties. mdpi.comwikipedia.org
Role of Ionic Forces, Hydrogen Bonding, and Van der Waals Forces in Acid Yellow 11 Adsorption on Fibers
Ionic Forces: As described, the electrostatic attraction between the protonated amino groups on the fiber and the anionic sulfonate groups of Acid Yellow 11 forms strong ionic bonds. This is the main driving force for the efficient uptake of anionic dyes by polyamide and protein fibers. mdpi.comwikipedia.orgsemanticscholar.org
Hydrogen Bonding: Hydrogen bonds form between the hydrogen atoms of the fiber's amide groups or protonated amino groups and the electronegative atoms (e.g., oxygen, nitrogen) within the dye molecule, or vice versa. mdpi.comscirp.orgiosrjournals.orgsemanticscholar.orgscielo.br These interactions contribute to the stability of the dye-fiber complex.
The interplay of these forces dictates the affinity of Acid Yellow 11 for the fiber and the ultimate depth and fastness of the dyeing. mdpi.comiosrjournals.org
Influence of Auxiliaries (e.g., Salt, Citric Acid) on Color Yield and Dye Uptake of Acid Yellow Dyes
Auxiliaries, such as salts and acids, are commonly used in acid dyeing baths to control the dyeing process and optimize color yield and dye uptake. scirp.orgwikipedia.orgiosrjournals.org
Salt (Sodium Chloride): The addition of electrolytes like sodium chloride (NaCl) can significantly influence dye exhaustion and color yield. While electrolytes generally enhance the exhaustion of dyes, particularly for cellulose (B213188) fibers, their effect on acid dyeing of nylon can be inhibitory at higher concentrations. mdpi.comscirp.org Research on Acid Yellow 23 (another acid dye) on nylon 6 fabric showed that increasing salt concentration beyond 5% inhibited dye exhaustion and reduced color yield. scirp.orgscirp.org This is because high concentrations of chloride anions (Cl⁻) from the salt can compete with the anionic dye molecules for the positively charged sites on the fiber, thereby reducing dye uptake. scirp.org Conversely, controlled amounts of salt can be used to retard the dye uptake rate, promoting more level shades, especially for dyes with high affinity. wikipedia.orgiosrjournals.org
Citric Acid: Citric acid (C₆H₈O₇) is frequently used to adjust the pH of the dye bath to the acidic range required for acid dyes. wikipedia.orgiosrjournals.org Lowering the pH protonates the fiber's amino groups, increasing the number of cationic sites available for interaction with the anionic dye. mdpi.comscirp.orgwikipedia.org However, similar to salt, excessive concentrations of citric acid can also have an inhibitive effect on color yield. Studies have indicated that for Acid Yellow 23 on nylon 6 fabric, using more than 1% citric acid could reduce the color yield. scirp.orgscirp.org The optimal concentration of auxiliaries is crucial for achieving desired dyeing results.
Adsorption Kinetics of Acid Yellow Dyes on Fabric Substrates
The adsorption kinetics describes the rate at which dye molecules are transferred from the solution to the fiber surface and subsequently diffuse into the fiber structure. ijche.com Understanding these kinetics is vital for optimizing dyeing processes and predicting dye behavior. For acid dyes, including Acid Yellow 11, the adsorption process on fabric substrates often conforms to specific kinetic models.
Studies investigating the adsorption of Acid Yellow 11 (AY11) and similar acid dyes on various adsorbents, including modified biochar and nylon fabrics, have frequently found that the adsorption kinetics are best described by the pseudo-second-order kinetic model . scirp.orgscirp.orgdeswater.commdpi.comtandfonline.comresearchgate.netacs.org This model suggests that the rate-limiting step is often chemisorption, involving chemical bonding or sharing of electrons between the dye and the adsorbent/fiber surface. researchgate.netmdpi.com
For instance, research on the adsorption of Acid Yellow 11 onto cationic quaternary ammonium (B1175870) distillers grains adsorption material (CDG) demonstrated that the process conformed to the pseudo-second-order kinetic model, indicating both chemical and physical adsorption mechanisms, such as pore adsorption and electrostatic adsorption. mdpi.com Similarly, studies on Acid Yellow 23 dyeing on nylon 6 fabric also found that the adsorption mechanism fitted the pseudo-second-order kinetic model with high correlation coefficients (R² ≥ 0.993). scirp.orgscirp.org
The adsorption rate typically increases rapidly in the initial stages as many adsorption sites are available, then gradually slows down as saturation is approached. mdpi.com Factors such as temperature, initial dye concentration, and adsorbent dose influence the adsorption rate and equilibrium. deswater.commdpi.comacs.org
Development and Evaluation of Novel Dyeing Processes Utilizing Acid Yellow 11
While Acid Yellow 11 is traditionally used in conventional dyeing methods, research explores novel processes, particularly in the context of environmental remediation and sustainable practices involving this dye. One significant area is the development of advanced adsorption and degradation techniques for Acid Yellow 11 in wastewater.
Modified Biochar Adsorption: Novel approaches include the use of modified biochar derived from agricultural waste, such as watermelon peels, for the effective removal of Acid Yellow 11 from aqueous solutions. deswater.com This process involves preparing biochar and then modifying its surface (e.g., with ozone and ammonium hydroxide (B78521) to introduce amine groups) to enhance its ability to adsorb anionic dyes. deswater.commdpi.com This method has shown high removal efficiencies, often exceeding 96%, with adsorption capacities ranging from 76.94 to 462.18 mg/g at optimal pH conditions. deswater.com The adsorption process typically follows the pseudo-second-order kinetic model and can be described by Freundlich and Langmuir isotherm models. deswater.commdpi.com
Advanced Oxidation Processes (AOPs): Another novel area involves the application of advanced oxidation processes, such as ozonation (O₃) and ultraviolet (UV) assisted ozonation, for the decolorization and detoxification of Acid Yellow 11 in wastewater. tandfonline.comresearchgate.net These processes aim to degrade the dye molecules into less harmful intermediates or completely mineralize them. Studies have shown that over 99% decolorization of AY11 can be achieved within minutes under optimized ozonation conditions. tandfonline.comresearchgate.net Kinetic analysis of these degradation processes also often indicates a pseudo-second-order reaction. tandfonline.comresearchgate.net These novel processes, while focused on dye removal, contribute to the broader understanding and sustainable management of Acid Yellow 11 in industrial applications.
Assessment of Acid Yellow 11 Dye Fastness Properties in Academic Contexts
Dye fastness refers to the resistance of a dyed material to various external agents, such as light, washing, perspiration, and chemical treatments. These properties are critical for the practical application and durability of dyed textiles. Acid Yellow 11 exhibits a range of fastness properties, which have been assessed in academic and industrial contexts. made-in-china.comchemicalbook.in
Sunlight Exposure (Lightfastness): Acid Yellow 11 demonstrates strong resistance to sunlight. It is rated highly on the AATCC (American Association of Textile Chemists and Colorists) scale, typically achieving a rating of 6–7, and on the ISO scale, with ratings of 5-6. made-in-china.comchemicalbook.incolorbloomdyes.com This indicates excellent lightfastness, meaning the color will resist fading when exposed to light over time.
Perspiration Fastness: The fastness of Acid Yellow 11 to perspiration is generally lower compared to its lightfastness. It is often rated around 1–2 on the AATCC scale and 2-3 on the ISO scale for perspiration fastness. made-in-china.comchemicalbook.in This suggests that the dye may show some color change or bleeding when exposed to sweat.
Alkali Resistance: Acid Yellow 11 shows moderate stability under alkaline conditions. Its alkali resistance is typically rated 4-5 on both ISO and AATCC scales. made-in-china.comcolorbloomdyes.com
Oxygen Bleaching: The dye exhibits lower fastness to oxygen bleaching, with ratings of 2 (ISO) and 1 (AATCC). made-in-china.comchemicalbook.in This implies that oxygen-based bleaching agents can cause significant decolorization or degradation of the dye on the fabric.
The following table summarizes the typical fastness properties of Acid Yellow 11 on wool fabric:
| Fastness Property | ISO Rating | AATCC Rating |
| Sunlight Exposure | 5-6 | 6-7 |
| Perspiration | 2-3 | 1-2 |
| Alkali Resistance | 4-5 | 4-5 |
| Oxygen Bleaching | 2 | 1 |
Table 1: Fastness Properties of Acid Yellow 11 on Wool Fabric made-in-china.comchemicalbook.incolorbloomdyes.com
These fastness properties guide the selection of Acid Yellow 11 for specific applications, ensuring the dyed material meets performance requirements under various environmental and usage conditions.
Q & A
Q. What analytical techniques are commonly employed to quantify Acid Yellow 11 in experimental samples?
Acid Yellow 11 is typically quantified using UV-Vis spectrophotometry (absorption maxima ~420 nm) or high-performance liquid chromatography (HPLC) with diode-array detection. For structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are recommended. Solubility in ethanol (clear yellow to orange at 5% concentration) and pH-dependent spectral shifts should be accounted for during calibration .
Q. How can researchers verify the purity of Acid Yellow 11 synthesized in the lab?
Purity is assessed via thin-layer chromatography (TLC) with acid spray detection (initially orange, fading to grey-brown) and HPLC retention time matching against commercial standards. Quantify impurities using integration of chromatographic peaks, ensuring >95% purity for reproducibility in downstream experiments .
Q. What are the standard protocols for preparing Acid Yellow 11 solutions for photodegradation studies?
Dissolve Acid Yellow 11 in deionized water or ethanol (depending on solubility requirements) at concentrations ≤100 mg/L. Pre-filter solutions (0.45 μm membrane) to remove particulates. Document pH adjustments (e.g., initial pH 3–9) and monitor stability under light exposure using control samples .
Advanced Research Questions
Q. How do interactions between pH, current density, and coagulant dosage influence Acid Yellow 11 decolorization efficiency in electrocoagulation?
A Box-Behnken experimental design is recommended to model nonlinear relationships. For example, at pH 9, increasing current density from 18.69 A/m² to 31.15 A/m² improves decolorization from 87.05% to 92.19%, while ferric sulfate addition shows no significant effect. Multivariate regression and ANOVA are critical to isolate dominant factors .
Q. What methodologies resolve contradictions in reported decolorization efficiencies for Acid Yellow 11 across studies?
Discrepancies often arise from variations in initial dye concentration, electrode material (e.g., aluminum vs. iron), or reaction time. Conduct side-by-side replicates under standardized conditions (e.g., 50 mg/L dye, 25°C) and compare degradation kinetics using pseudo-first-order models. Cross-validate results with HPLC to confirm dye breakdown intermediates .
Q. How can researchers optimize photocatalytic degradation of Acid Yellow 11 while minimizing byproduct toxicity?
Use LC-MS/MS to identify toxic intermediates (e.g., aromatic amines). Adjust catalyst loading (e.g., TiO₂) and UV intensity to enhance mineralization (>90% TOC removal). Toxicity assays (e.g., Daphnia magna bioassays) must accompany efficiency metrics to ensure environmental relevance .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
